molecular formula C11H18N4O B13312365 N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B13312365
M. Wt: 222.29 g/mol
InChI Key: HSBKIQXZBIILPR-UHFFFAOYSA-N
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Description

Product Overview N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C 11 H 18 N 4 O and a molecular weight of 222.29 g/mol . It is supplied for research purposes and is strictly for laboratory use. Chemical Structure and Features This molecule features a pyrazole core substituted with a carboxamide group and a piperidine ring. The presence of both hydrogen bond donor and acceptor sites, along with the basic piperidine nitrogen, influences its physicochemical properties and makes it a valuable intermediate in medicinal chemistry . Research Applications As a pyrazole derivative, this compound serves as a key synthetic building block. Pyrazole-containing scaffolds are extensively studied for their diverse pharmacological potential . Researchers utilize such structures in projects aimed at developing new therapeutic agents, with established activities including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral properties . The specific biological profile of this compound must be established by targeted experimental research. Handling and Safety Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-ethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-13-11(16)9-7-14-15-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,13,16)(H,14,15)

InChI Key

HSBKIQXZBIILPR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(NN=C1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazine and β-Dicarbonyl Derivatives

Step 1: Formation of pyrazole core via cyclization

  • Reactants: Phenylhydrazine derivatives and methyl acetoacetate or ethyl pyruvate.
  • Reaction Conditions: Reflux in ethanol or acetic acid with acid catalysts like acetic acid or hydrochloric acid.
  • Outcome: Formation of 1H-pyrazol-5(4H)-one intermediates.

Step 2: Formylation at N1 position

  • Reagents: Phosphoryl chloride or Vilsmeier reagent (DMF + POCl₃).
  • Conditions: Reflux at 80–100°C.
  • Outcome: N-formyl pyrazole derivatives suitable for subsequent substitution.

Step 3: Chlorination or substitution at C4 position

  • Reagents: N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).
  • Conditions: Controlled temperature (0–25°C).
  • Outcome: 4-chloropyrazole derivatives.

Step 4: Side-chain attachment and amidation

  • Reactants: Piperidine derivatives (e.g., 3-aminopiperidine) and ethylamine.
  • Reaction Conditions: Use of coupling agents like EDCI or DCC in polar aprotic solvents such as DMF or DMSO.
  • Outcome: Formation of the piperidinyl side chain attached at C3.

Step 5: Final amidation at the 4-position

  • Reagents: Carboxylic acid derivatives or activated intermediates (e.g., acid chlorides).
  • Conditions: Room temperature or gentle heating.
  • Outcome: Formation of the carboxamide linkage, yielding the target compound.

Advantages: High regioselectivity, good yields, and modular approach for substituent variation.

Heterocyclic Ring Construction via Condensation and Cyclization

Method: Employing Claisen–Schmidt condensation to synthesize fused pyrazole derivatives, followed by functionalization.

  • Starting materials: 1H-pyrazole-4-carbaldehyde derivatives and 4-phenylbut-3-en-2-one derivatives.
  • Reaction conditions: KOH-catalyzed condensation in ethanol or water at 20–85°C.
  • Outcome: Asymmetric MACs fused with aryl groups.

Subsequent steps:

  • Cyclization with piperidine derivatives via nucleophilic substitution.
  • Introduction of ethyl groups through alkylation reactions.
  • Final amidation to incorporate the carboxamide group.

Advantages: Enables synthesis of diverse derivatives with potential biological activity.

Specific Data Tables for Synthesis Parameters

Step Reagents Solvent Catalyst Temperature Duration Product Reference
1 Phenylhydrazine + methyl acetoacetate Ethanol None Reflux (80°C) 4–6 hrs Pyrazol-5-one intermediate
2 Phosphoryl chloride (POCl₃) DMF None Reflux (85°C) 2–3 hrs N-formyl pyrazole
3 NCS Acetone None 0–25°C 1–2 hrs 4-chloropyrazole
4 Piperidine derivative DMSO EDCI or DCC Room temp 12–24 hrs Piperidinyl-substituted pyrazole
5 Carboxylic acid derivative Dioxane None 20–50°C 4–8 hrs Final carboxamide

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, featuring a piperidine ring and a carboxamide functional group. This compound has a molecular weight of approximately 218.29 g/mol. Pyrazoles are known for their diverse biological activities, making derivatives like this compound interesting in pharmaceutical research.

Scientific Research Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development The compound's unique structural combination of an ethyl group, piperidine ring, and carboxamide functionality contributes to its unique biological activities compared to similar compounds. Its ability to modulate protein kinases makes it particularly interesting for therapeutic applications targeting inflammatory diseases.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-3-(piperidin-3-yl)-1H-pyrazoleContains piperidine and pyrazoleKnown for its anti-inflammatory properties
1-Methyl-3-(piperidin-3-yl)-1H-pyrazoleMethyl substitution at position 1Exhibits different pharmacological profiles
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylateEthyl ester instead of amidePotentially different solubility and reactivity

Mechanism of Action

The mechanism of action of N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide C₁₁H₁₈N₄O 222.29 N1-ethyl, C3-piperidin-3-yl Hypothesized CNS modulation
N-Ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide C₁₈H₂₂N₄O 310.39 N1-phenyl, C3-piperidin-3-yl Unknown (commercial availability noted)
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide Variable ~350–400 C3-methylthio, C5-arylidene amino Antimicrobial agents
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Pyrazolo-pyridine core, multiple methyl groups Drug discovery (unspecified)
1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine C₁₁H₁₂N₄OS 248.3 Oxadiazole-thiophene hybrid Material science or therapeutics
Key Observations:

Substituent Impact on Molecular Weight and Lipophilicity :

  • The addition of a phenyl group (e.g., in N-Ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) increases molecular weight by ~88 Da compared to the parent compound, likely enhancing hydrophobicity and membrane permeability .
  • Replacement of the piperidine ring with a pyrazolo-pyridine core (as in ) introduces aromaticity and planar rigidity, which may alter receptor binding kinetics.

Functional Group Variations: Methylthio groups (e.g., in ) could improve metabolic stability compared to ethyl or piperidinyl groups due to sulfur’s resistance to oxidative enzymes.

Physicochemical Properties

  • Lipophilicity (LogP) : The ethyl and piperidinyl groups in the parent compound likely confer moderate lipophilicity (predicted LogP ~1.5–2.0), balancing blood-brain barrier penetration and solubility. In contrast, methylthio-substituted analogs () may have higher LogP values, favoring tissue retention.
  • Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated oxidation, whereas methylthio or oxadiazole groups () could enhance stability through steric or electronic effects.

Biological Activity

N-Ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the pharmaceutical field. This article synthesizes current knowledge on its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structure that includes a piperidine ring and a carboxamide functional group, contributing to its biological properties. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 218.29 g/mol. The presence of these functional groups is crucial for its interaction with biological systems.

This compound exhibits significant biological activity through its interaction with various protein targets, particularly protein kinases. This interaction is essential for modulating pathways involved in inflammation and cancer progression. Studies indicate that this compound inhibits specific kinases associated with inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Anti-inflammatory Modulates pathways related to inflammation through kinase inhibition.
Anticancer Exhibits antiproliferative effects on various cancer cell lines, including breast and liver cancer cells.
Antimicrobial Shows potential antimicrobial properties against certain pathogens.

Case Studies and Research Findings

  • Anticancer Activity : Research has demonstrated that compounds similar to this compound can inhibit the growth of several cancer cell types, including lung, colorectal, and prostate cancers. For instance, derivatives of pyrazoles have shown promising results in reducing cell viability in vitro, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Inflammatory Response Modulation : In studies focusing on inflammatory diseases, this compound has been noted for its ability to inhibit specific kinases involved in the inflammatory response. This suggests potential therapeutic applications for conditions such as rheumatoid arthritis or other inflammatory disorders.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, which could be explored further for developing new antibiotics or treatments against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Aspects
1-Ethyl-3-(piperidin-3-yl)-1H-pyrazoleContains piperidine and pyrazoleKnown for anti-inflammatory properties
1-Methyl-3-(piperidin-3-yl)-1H-pyrazoleMethyl substitution at position 1Exhibits different pharmacological profiles
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylateEthyl ester instead of amidePotentially different solubility and reactivity

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the significance of specific functional groups in determining the pharmacological profile.

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptorSource
Molecular FormulaC₁₇H₂₂N₄O
Calculated logP2.8 (Predicted via XLogP3)
CCS ([M+H]⁺)172.9 Ų
Solubility (PBS, pH 7.4)12 µM (Predicted via SwissADME)

Q. Table 2. Comparison of Synthetic Yields Under Different Conditions

StepSolventCatalystYield (%)Purity (%)Reference
Pyrazole FormationTHFNaH6590
Piperidinyl CouplingDMFEDC/HOBt7895
Final PurificationEtOAc/HexColumn Chromatography7098

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